

Minimizing side effects of FE 200440 in animal studies

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Compound of Interest

Compound Name:

(d(CH2)51,Tyr(Me)2,Orn8)Oxytocin

Cat. No.:

B15571294

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Technical Support Center: FE 200440 (Barusiban)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of FE 200440, also known as Barusiban, in animal studies. The focus is on understanding its safety profile and minimizing potential side effects based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is FE 200440 (Barusiban) and what is its primary mechanism of action?

A1: FE 200440, or Barusiban, is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that lead to myometrial contractions.[2] This makes it a candidate for use as a tocolytic agent to manage preterm labor. [1]

Q2: What are the known side effects of Barusiban in animal studies?

A2: Based on published preclinical studies, primarily in pregnant cynomolgus monkeys and rabbits, Barusiban is reported to be well-tolerated with a favorable safety profile at the doses



tested. Multiple studies have reported no significant adverse effects on the mother or offspring. [3][4][5] Specifically, one study involving administration to pregnant cynomolgus monkeys from gestation day 85 until delivery found no test article-related effects in the mothers at daily subcutaneous doses up to 2.5 mg/kg.[3] Another long-term study with continuous intravenous infusion in pregnant cynomolgus monkeys also reported that Barusiban was well-tolerated with no signs of toxicity.[4][5]

Q3: Has the cardiovascular safety of Barusiban been evaluated in animal models?

A3: While a dedicated cardiovascular safety pharmacology study for Barusiban is not detailed in the available literature, a study in pregnant cynomolgus monkeys included monitoring of the cardiovascular system in the offspring with no adverse findings.[3] For the maternal animals in these studies, no significant cardiovascular side effects were reported.[3][4][5] For comparison, a study on another oxytocin antagonist, atosiban, in pregnant sheep found no significant changes in maternal or fetal cardiovascular parameters.[6]

Q4: Is there any information on the genotoxicity or carcinogenicity of Barusiban?

A4: There is no publicly available information from genotoxicity or carcinogenicity studies for Barusiban in the reviewed literature.[7][8][9]

Q5: What is the placental transfer of Barusiban observed in animal studies?

A5: Studies in rabbits and cynomolgus monkeys have shown that there is limited placental transfer of Barusiban. In rabbits, approximately 5% of Barusiban was transferred from maternal to fetal blood.[10][11] In cynomolgus monkeys, the mean fetal plasma concentration of Barusiban was about 9.1% of the maternal level.[10][11] This suggests that fetal exposure during maternal therapy is likely to be restricted.[10]

Troubleshooting Guide

Issue: Unexpected maternal or fetal adverse events are observed during the experiment.

Troubleshooting Steps:

 Verify Dosing and Administration: Double-check all calculations for dose preparation and the administration protocol. Ensure the correct route of administration is being used as per your



experimental design.

- Review Vehicle and Formulation: Confirm that the vehicle used to dissolve Barusiban is appropriate and is not contributing to the observed effects.
- Monitor Animal Health: Implement a robust schedule for monitoring the health of the animals, including regular observation of clinical signs, body weight, and food consumption.
- Consult Toxicologist: If unexpected adverse events persist, it is advisable to consult with a
 toxicologist to review the study design and findings.
- Consider Species-Specific Effects: Be aware that the safety profile of Barusiban has been primarily characterized in cynomolgus monkeys and rabbits. Effects in other species may vary.

Issue: Lack of efficacy in suppressing uterine contractions.

Troubleshooting Steps:

- Confirm Onset and Duration of Action: Barusiban has a rapid onset of action (0.5-1.5 hours) and a long duration of action (>13-15 hours) in cynomolgus monkeys.[12] Ensure that the timing of your observations aligns with the expected pharmacodynamics of the compound.
- Evaluate Dose-Response: Barusiban's efficacy is dose-dependent. If the desired effect is not achieved, a dose-ranging study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.
- Check Compound Integrity: Ensure that the Barusiban being used is of high purity and has been stored correctly to prevent degradation.

Data from Animal Studies

Table 1: Summary of Barusiban Dosing and Effects in Cynomolgus Monkeys



Study Objective	Dosing Regimen	Key Findings	Reference
Pharmacokinetic and Pharmacodynamic Comparison	IV Bolus: 10-50 μg/kgIV Infusion: 2.5- 150 μg/kg/h	High efficacy (96-98% inhibition of intrauterine pressure), rapid onset (0.5-1.5 h), and long duration of action (>13-15 h). 3-4 times more potent than atosiban.	[12][13]
Long-Term Treatment of Oxytocin-Induced Preterm Labor	Continuous IV Infusion: 150 μg/kg/h for ~3 weeks	Effectively suppressed oxytocin-induced uterine contractions and prevented early delivery. Well-tolerated with no signs of toxicity.	[4][5][14]
Evaluation of Tocolytic Agents in Pregnant and Neonatal Monkeys	Daily Subcutaneous: up to 2.5 mg/kg from gestation day 85 until delivery	No test article-related effects in mothers. No adverse findings in offspring after a 9-month postnatal follow-up.	[3]

Table 2: Placental Transfer of Barusiban in Animal Models

Animal Model	Maternal-Fetal Transfer Ratio	Reference
Rabbit	~5%	[10][11]
Cynomolgus Monkey	~9.1%	[10][11]

Experimental Protocols



Protocol 1: Pharmacokinetic and Pharmacodynamic Evaluation of Barusiban in a Cynomolgus Monkey Model of Preterm Labor

- Animal Model: Pregnant cynomolgus monkeys in their third trimester (gestation day 120 ± 3).
- Surgical Preparation: Implantation of telemetry units for measuring intrauterine pressure (IUP) and electromyograms (EMGs), and infusion catheters for dosing and blood sampling.
- Induction of Uterine Contractions: Oxytocin (OT) was administered to induce stable, PTL-like uterine contractions.
- Barusiban Administration:

IV Bolus: 10-50 μg/kg

IV Infusion: 2.5-150 μg/kg/h

- Monitoring:
 - Continuous telemetric recording of IUP.
 - Blood sampling for pharmacokinetic analysis.
- Data Analysis: Efficacy was determined by the percentage inhibition of IUP. Pharmacokinetic parameters were calculated from plasma concentrations of Barusiban.
- Reference:[13]

Protocol 2: Long-Term Treatment with Barusiban in a Cynomolgus Monkey Model of Oxytocin-Induced Preterm Labor

- · Animal Model: Pregnant cynomolgus monkeys.
- Surgical Preparation: Implantation of telemetry units for IUP measurement and infusion catheters.
- Experimental Design:



- Daily administration of oxytocin to induce uterine contractions.
- Continuous intravenous infusion of Barusiban at 150 μg/kg/h for approximately 3 weeks.
- Monitoring:
 - · Continuous monitoring of IUP.
 - Daily clinical observations, food consumption, and weekly body weight measurements.
 - Plasma sampling to determine Barusiban concentrations.
- Outcome Measures: Suppression of oxytocin-induced increases in IUP and prevention of preterm delivery.
- Reference:[4][5]

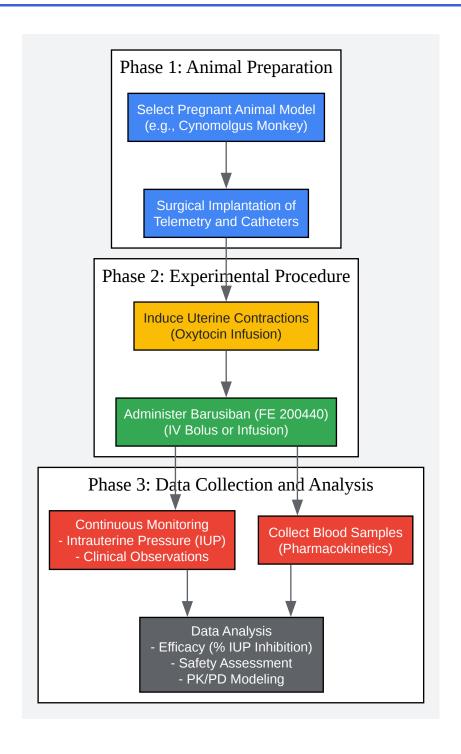
Visualizations



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Caption: Oxytocin Receptor Signaling and Point of Barusiban Antagonism.





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Caption: General Experimental Workflow for Preclinical Evaluation of Barusiban.

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